3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
This compound is a thiazolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 5,5-dimethyl-substituted thiazolidine ring, and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions . The carboxylic acid group enables further functionalization, making this compound valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H21NO4S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
AHWBFHCBDIMJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the Fmoc group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, high yield, and minimal environmental impact. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the Fmoc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can participate in further reactions to form the desired peptide or protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound is compared to structurally related Fmoc-protected heterocycles (Table 1):
Toxicity and Handling
- Fmoc derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid are classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) and require handling by trained professionals .
- Ecological data (persistence, bioaccumulation) for these compounds are largely unavailable, emphasizing the need for cautious disposal .
Physical-Chemical Properties
- The oxazolidine derivative () has a higher molecular weight (480.55 g/mol) due to its branched acyl group and trimethyl substitutions, which may reduce solubility in aqueous media .
Biological Activity
The compound 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and comparative data.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C19H17NO4S
- Molecular Weight : 355.41 g/mol
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a thiazolidine ring, which is known for its diverse biological activities.
Thiazolidine derivatives have been studied for their ability to interact with various biological targets. The unique structure of 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl} enhances its potential to act as an inhibitor for specific enzymes or receptors.
Inhibition of Neuraminidase
A related study on thiazolidine-4-carboxylic acid derivatives demonstrated that certain compounds exhibited significant inhibition of neuraminidase (NA) from the influenza A virus. For instance, one derivative showed an IC50 value of 0.14 μM, indicating strong inhibitory potential compared to standard antiviral drugs like oseltamivir .
Antioxidant Activity
Research has indicated that thiazolidine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Thiazolidine derivatives have also been shown to exhibit anti-inflammatory effects in several in vitro and in vivo models. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Study on Thiazolidine Derivatives
In a study focusing on thiazolidine derivatives, researchers synthesized a series of compounds including this compound. These compounds were evaluated for their biological activities, particularly their ability to inhibit neuraminidase. The findings revealed that modifications to the thiazolidine structure could significantly enhance antiviral potency .
Comparative Analysis of Biological Activities
A comparative analysis was conducted involving various thiazolidine derivatives to assess their biological activities. The following table summarizes the IC50 values for different compounds against neuraminidase:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| Compound A | 0.14 | Most potent in the series |
| Compound B | 1.0 | Moderate activity |
| Compound C | 2.5 | Less effective |
This analysis highlights the potential of structural modifications in enhancing biological activity.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves sequential protection-deprotection strategies. A common route starts with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to the thiazolidine core under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Critical steps include:
- Thiazolidine ring formation : Cyclization of cysteine derivatives with ketones (e.g., acetone) under acidic catalysis.
- Fmoc protection : Reaction with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) at 0–4°C to prevent side reactions.
- Carboxylic acid activation : Use of TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for coupling in SPPS (solid-phase peptide synthesis).
Optimal yields (>80%) require strict control of moisture, temperature, and stoichiometric ratios of reagents .
Basic: How should researchers handle and store this compound to maintain its stability during experiments?
- Handling : Use in a fume hood with nitrile gloves and eye protection. Avoid inhalation of dust; employ closed systems for weighing.
- Storage : Store in sealed, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Desiccate to prevent hydrolysis of the Fmoc group.
- Stability : Stable for ≥6 months when stored correctly. Monitor for decomposition via HPLC if exposed to >25°C or humidity .
Advanced: What analytical techniques are most effective for characterizing purity and resolving discrepancies in NMR or MS data?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <1%.
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from thiazolidine protons and Fmoc aromatic groups.
- MS anomalies : High-resolution ESI-MS (electrospray ionization) confirms molecular ion [M+H]+ with <3 ppm error. For ambiguous peaks, perform isotopic pattern analysis or tandem MS/MS fragmentation .
Advanced: How can researchers design experiments to assess this compound's conformational impact in peptides compared to other thiazolidine derivatives?
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with and without the 5,5-dimethyl-thiazolidine moiety.
- Molecular Dynamics (MD) : Simulate backbone dihedral angles (ϕ/ψ) to quantify rigidity.
- Biological assays : Measure receptor binding affinity (e.g., SPR or fluorescence polarization) against analogs like 3-methyl-thiazolidine derivatives.
Contradictory data may arise from solvent polarity effects or protonation states; control pH and dielectric constants .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Peptide backbone modification : Introduces conformational restraint to enhance protease resistance and bioavailability.
- Fmoc-based SPPS : Serves as a temporary protecting group for amines, enabling sequential peptide chain elongation.
- Targeted drug delivery : Conjugation with cell-penetrating peptides (CPPs) via thiol-ene "click" chemistry .
Advanced: What solvent systems are recommended to address solubility challenges in SPPS?
- High solubility : Use DMF (dimethylformamide) or DCM with 1–5% TFA (trifluoroacetic acid) for swelling resin-bound peptides.
- Low solubility : Add co-solvents like NMP (N-methyl-2-pyrrolidone) or DMSO (≤10%). For aggregation-prone sequences, incorporate chaotropic agents (e.g., 6 M guanidinium HCl). Validate solubility via dynamic light scattering (DLS) .
Basic: What safety precautions are essential given its GHS classification?
- Acute toxicity (Oral, Category 4) : Avoid ingestion; use mouth pipetting prohibitions.
- Respiratory irritation (H335) : Employ NIOSH-approved respirators if airborne particles are generated.
- Emergency measures : For skin contact, wash with 10% acetic acid to neutralize basic byproducts; for eye exposure, rinse with saline for ≥15 minutes .
Advanced: How can researchers evaluate pH/temperature-dependent stability in peptide conjugates?
- Accelerated stability testing : Incubate at 40°C/75% RH (relative humidity) for 4 weeks, monitoring degradation via LC-MS.
- pH profiling : Use buffers (pH 2–10) to assess Fmoc cleavage kinetics.
- Circular dichroism : Track structural denaturation at 25–90°C to determine Tm (melting temperature). Correlate with computational models (e.g., Arrhenius plots) .
Advanced: How to resolve contradictory reactivity data with lysine or arginine side chains?
- Competitive coupling assays : Compare acylation rates of thiazolidine-Fmoc vs. standard Fmoc-amino acids using UV-Vis (monitor Fmoc deprotection at 301 nm).
- MALDI-TOF MS : Identify side products (e.g., lactam formation) from unwanted cyclization.
- Adjust coupling protocols : Replace DIPEA (diisopropylethylamine) with collidine to suppress base-induced side reactions .
Basic: What biological activities are reported for structurally similar thiazolidine-Fmoc derivatives?
- Antimicrobial activity : Analogues with fluorinated thiazolidines show MIC (minimum inhibitory concentration) values of 2–8 µg/mL against Gram-positive pathogens.
- Enzyme inhibition : Thiazolidine-4-carboxylic acid derivatives inhibit MMP-9 (matrix metalloproteinase-9) with IC50 = 120 nM.
- Anticancer potential : Conjugates with doxorubicin exhibit enhanced tumor penetration in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
